

Experimental Protocols and Application Notes for Reactions Involving 3-Bromothiophenol

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Compound of Interest

Compound Name: 3-Bromothiophenol

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for chemical reactions involving **3-Bromothiophenol**. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. The information compiled herein is based on established synthetic methodologies and aims to facilitate the efficient and safe use of **3-Bromothiophenol** in the laboratory.

Safety and Handling of 3-Bromothiophenol

3-Bromothiophenol is a hazardous chemical that requires careful handling to ensure laboratory safety. It is classified as an irritant and can cause skin, eye, and respiratory irritation. [1][2] Ingestion or inhalation can be harmful.[3] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2][4] In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.[4] Store **3-Bromothiophenol** in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[3]

Application Notes: The Synthetic Utility of 3-Bromothiophenol

3-Bromothiophenol is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. The presence of both a reactive thiol (-SH) group and a bromo (-Br) substituent on the aromatic ring allows for a wide range of chemical transformations. This dual functionality makes it a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and functional materials.[5]

The thiol group can readily undergo S-alkylation, S-arylation, and oxidation reactions, while the bromo group is amenable to a variety of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Ullmann, and Buchwald-Hartwig reactions.[5] This orthogonal reactivity allows for the stepwise and selective functionalization of the molecule, providing access to a diverse array of complex molecular architectures.

Key applications include:

- **Synthesis of Diaryl Thioethers:** The thiol group can be readily coupled with aryl halides in the presence of a copper or palladium catalyst to form diaryl thioethers, a common motif in many biologically active compounds.[3]
- **Formation of Carbon-Carbon Bonds:** The bromo substituent serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This is a fundamental transformation in the construction of complex organic molecules.
- **Preparation of Heterocyclic Compounds:** **3-Bromothiophenol** can be utilized as a precursor for the synthesis of various sulfur-containing heterocyclic compounds, which are of significant interest in medicinal chemistry.
- **Drug Discovery and Development:** The unique structural and electronic properties of the 3-mercaptophenyl moiety make it a desirable fragment in the design of novel therapeutic agents. Its incorporation into drug candidates can influence their pharmacokinetic and pharmacodynamic properties.

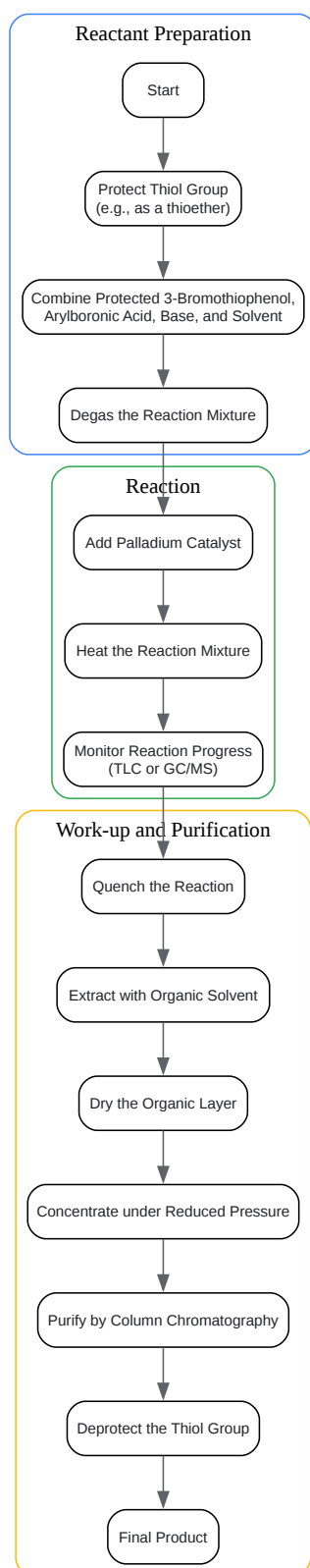
Experimental Protocols

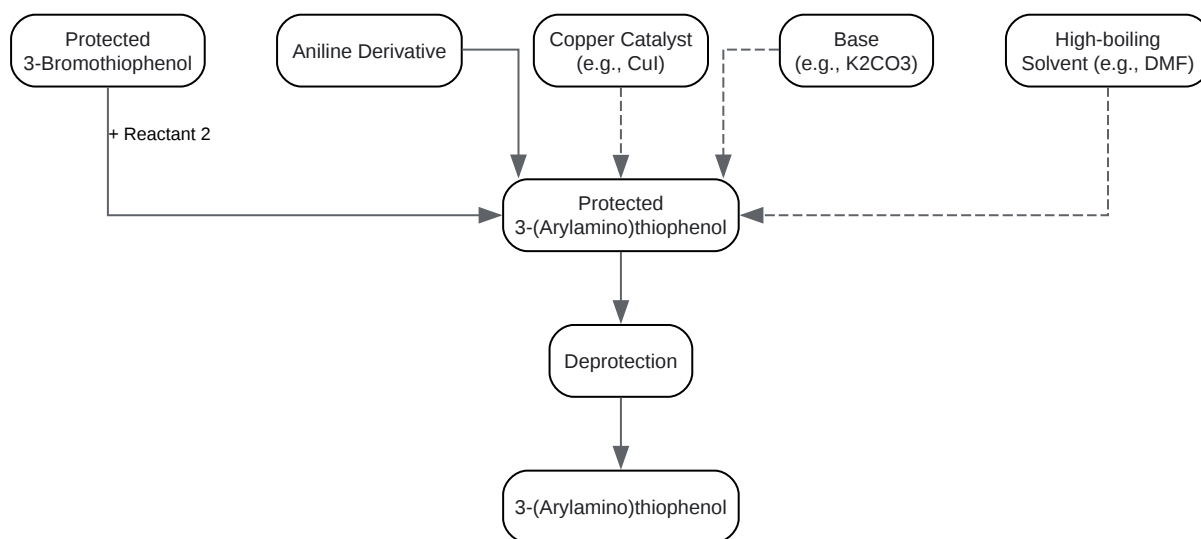
The following sections provide detailed experimental protocols for key reactions involving **3-Bromothiophenol**. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired outcome.

Suzuki-Miyaura Coupling for the Synthesis of 3-(Aryl)thiophenol Derivatives

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[6] In the context of **3-Bromothiophenol**, this reaction allows for the introduction of an aryl or heteroaryl group at the 3-position of the thiophenol ring. The thiol group often requires protection prior to the coupling reaction to prevent catalyst poisoning and undesired side reactions.

General Experimental Workflow for Suzuki-Miyaura Coupling:





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